

# Exploring the toxicology profile of physostigmine.

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## Compound of Interest

**Compound Name:** [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid

**Cat. No.:** B128823

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An In-depth Technical Guide on the Toxicology Profile of Physostigmine

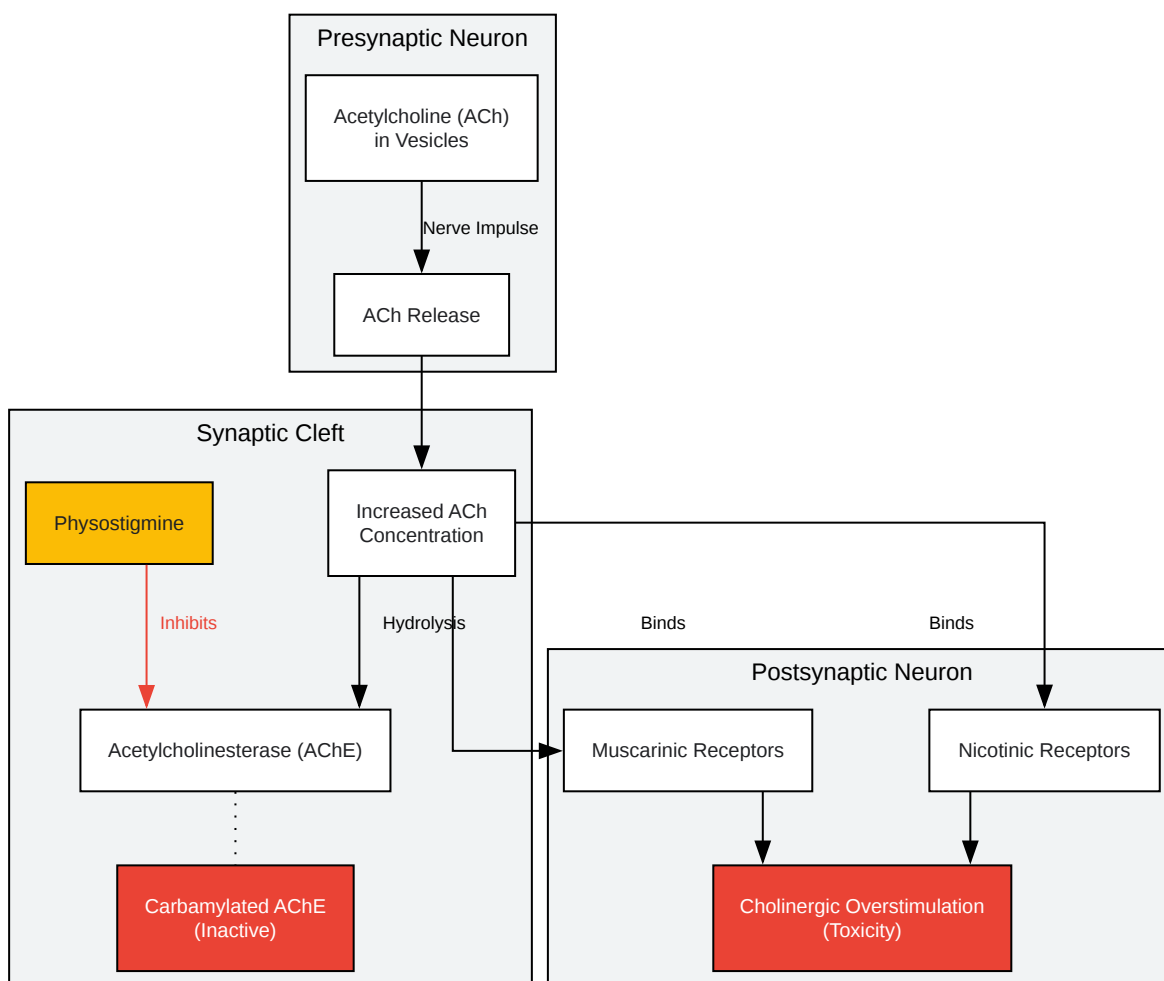
## Executive Summary

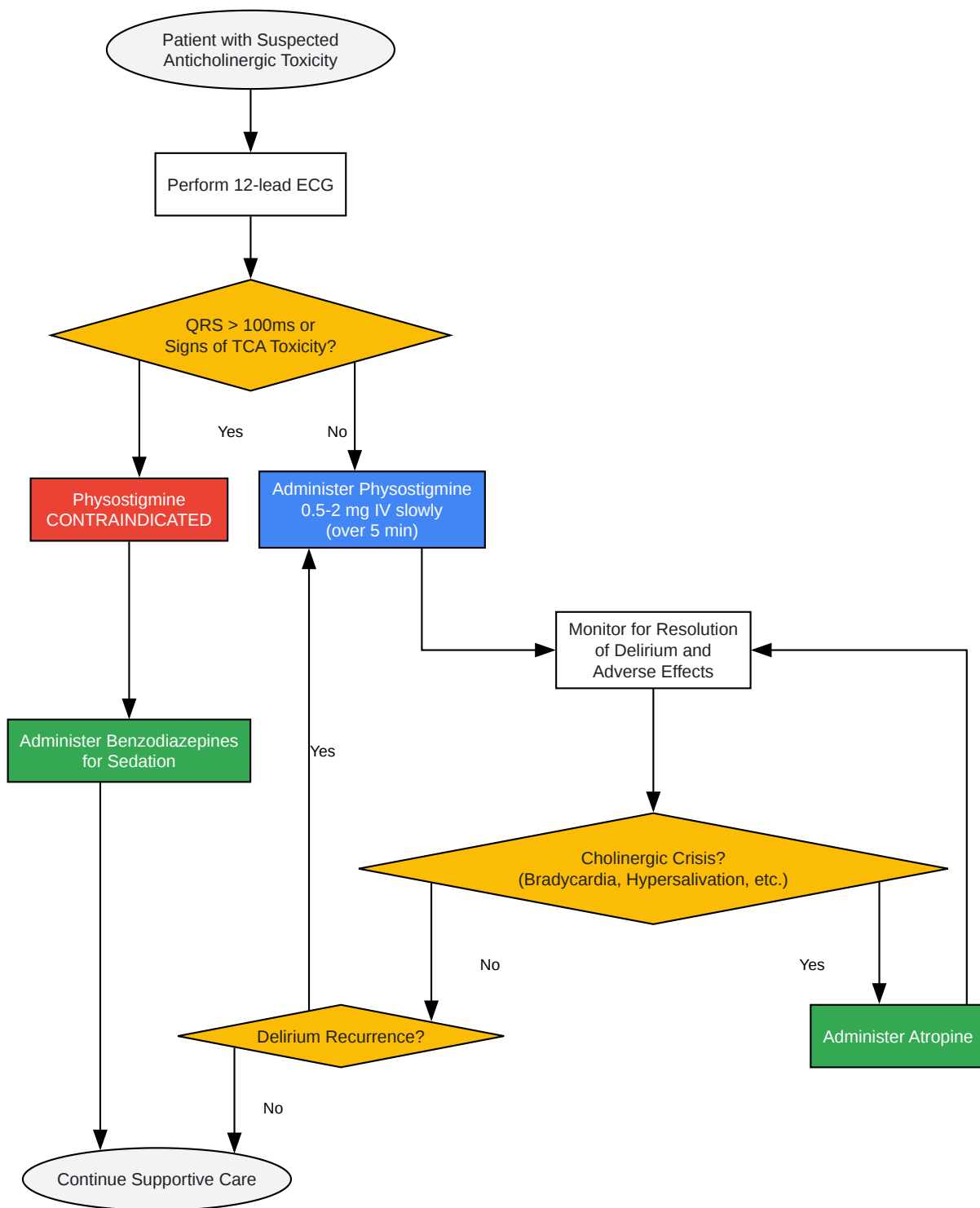
Physostigmine is a tertiary amine carbamate and a reversible cholinesterase inhibitor that occurs naturally in the Calabar bean.[1][2] Its ability to cross the blood-brain barrier allows it to act on both the central and peripheral nervous systems, making it an effective antidote for anticholinergic toxicity.[2][3][4] However, physostigmine is also a highly toxic compound with a narrow therapeutic index.[1] Overdose can lead to a cholinergic crisis, characterized by severe muscarinic and nicotinic effects, which can result in respiratory failure and cardiac arrest.[1][4] This document provides a comprehensive overview of the toxicology profile of physostigmine, including its mechanism of action, pharmacokinetics, acute and clinical toxicity, and management of adverse effects, intended for researchers, scientists, and drug development professionals.

## Mechanism of Action

Physostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in synaptic clefts.[1][3] By binding to the anionic and esteratic sites of AChE, physostigmine forms a carbamylated, nonfunctional enzyme.[2] This inhibition leads to an accumulation of

ACh at cholinergic synapses, resulting in enhanced and prolonged stimulation of both muscarinic and nicotinic receptors.<sup>[1][3]</sup> Its tertiary amine structure allows it to readily penetrate the blood-brain barrier, enabling it to reverse both central and peripheral anticholinergic effects.<sup>[2][5]</sup>





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Address: 3281 E Guasti Rd

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